molecular formula C22H19N5O2S B11260981 2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(prop-2-en-1-yl)acetamide

2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(prop-2-en-1-yl)acetamide

Cat. No.: B11260981
M. Wt: 417.5 g/mol
InChI Key: GNDLZMJWWZKWMG-UHFFFAOYSA-N
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Description

2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(prop-2-en-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine base structure, which is a common motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(prop-2-en-1-yl)acetamide typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and glycine.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using benzene and an appropriate acyl chloride.

    Thioether Formation: The sulfanyl group is added through a nucleophilic substitution reaction, where a thiol reacts with a halogenated purine derivative.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with purine bases are often studied for their roles in cellular processes. This compound could be investigated for its potential interactions with enzymes and nucleic acids.

Medicine

Given its structural similarity to certain pharmaceuticals, this compound might be explored for its therapeutic potential. It could serve as a lead compound in drug discovery programs targeting diseases related to purine metabolism.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(prop-2-en-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors involved in purine metabolism, potentially inhibiting or modulating their activity. The sulfanyl group could also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Allopurinol: A pharmaceutical used to treat gout by inhibiting xanthine oxidase.

    Caffeine: A stimulant that also contains a purine base.

Uniqueness

What sets 2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-phenyl-N-(prop-2-en-1-yl)acetamide apart is its unique combination of functional groups. The presence of both a sulfanyl group and an acetamide moiety, along with the purine core, provides a distinct set of chemical properties and potential biological activities not found in simpler purine derivatives.

This detailed overview highlights the multifaceted nature of this compound, showcasing its potential across various scientific disciplines

Properties

Molecular Formula

C22H19N5O2S

Molecular Weight

417.5 g/mol

IUPAC Name

2-[(6-oxo-9-phenyl-1H-purin-8-yl)sulfanyl]-N-phenyl-N-prop-2-enylacetamide

InChI

InChI=1S/C22H19N5O2S/c1-2-13-26(16-9-5-3-6-10-16)18(28)14-30-22-25-19-20(23-15-24-21(19)29)27(22)17-11-7-4-8-12-17/h2-12,15H,1,13-14H2,(H,23,24,29)

InChI Key

GNDLZMJWWZKWMG-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(N2C4=CC=CC=C4)N=CNC3=O

Origin of Product

United States

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